![molecular formula C24H25N3O2 B2492753 ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 2320537-27-5](/img/structure/B2492753.png)
((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
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Overview
Description
The compound is part of a class of molecules that have seen extensive research due to their complex structure and potential biological activity. These molecules, which include azabicyclo[3.2.1]octane moieties, are of interest in synthetic organic chemistry and medicinal chemistry for their unique properties and potential applications.
Synthesis Analysis
The synthesis of azabicyclo[3.2.1]octane moieties can be achieved through various synthetic routes. A notable method involves the use of 3-hydroxy-4-pyridones, which are transformed into 4-methoxy-3-oxidopyridinium ylides. These ylides undergo cycloaddition with electron-deficient alkenes, allowing for the synthesis of highly functionalized azabicyclo[3.2.1]octane frameworks. This methodology provides a versatile approach to accessing these complex structures (Rumbo et al., 1996).
Molecular Structure Analysis
The structural characterization of related compounds, such as (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, has been performed using techniques like 1H NMR, MS, and IR spectra data. X-ray diffraction analysis further aids in elucidating the crystal structure, providing insight into the molecular configuration and spatial arrangement of these complex molecules (Cao et al., 2010).
Chemical Reactions and Properties
Azabicyclo[3.2.1]octane derivatives have been explored for their ability to participate in various chemical reactions, demonstrating their versatility in synthetic applications. Their reactivity is influenced by the functional groups attached to the core structure, which can be tailored to achieve specific chemical transformations.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application in pharmaceutical development. Studies on pseudopolymorphism and phase stability, for example, shed light on the behavior of these molecules under different conditions, which is essential for formulation and storage (Ashizawa et al., 1989).
Scientific Research Applications
Synthesis and Characterization of Oligobenzimidazoles
This research involves the synthesis of benzimidazole monomers and their conversion into oligomers through oxidative polycondensation. These oligomers exhibit significant optical, electrical, electrochemical, and thermal properties, making them potentially useful in various scientific applications. The study demonstrates the correlation between electrical conductivity and the charge densities on imidazole nitrogen, highlighting the significance of these oligobenzimidazoles in scientific research (Anand & Muthusamy, 2018).
Crystal Structure of V-shaped Ligands with N-Heterocycles
This paper discusses the synthesis and characterization of two V-shaped ligands with N-heterocycles. The crystal structures of these compounds were analyzed, revealing their V-shaped angles and various intermolecular interactions. Such detailed structural information is crucial for understanding and predicting the behavior of these compounds in potential scientific applications (Wang et al., 2017).
Antimicrobial and Antimycobacterial Activities
Synthesis, Antibacterial Activities, and Predictive ADME Studies
This study synthesizes a novel series of 1-(aryl)-2-(1H-imidazol-1-yl)methanones and examines their antibacterial properties to develop new broad-spectrum antibiotics. The research highlights the potential of these compounds in scientific research focused on tackling bacterial infections, further emphasized by binding mode analysis and predictive ADME studies (Chandra et al., 2020).
Synthesis and Antimicrobial Activity of Some Pyrazolines
This research focuses on synthesizing a series of methanones and examining their antimicrobial activity against various bacterial and fungal strains. The findings suggest the potential use of these compounds in scientific research aiming to develop new antimicrobial agents (Kumar et al., 2012).
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Result of Action
Certain new oximes and their respective aromatic esters exhibited better anti-candida profiles than fluconazole . Specifically, compound 5j, namely (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as the most active congener, with a MIC value of 0.0054 µmol/mL being more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL) as a new anti-Candida albicans agent .
properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[4-(3-methoxyphenyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-29-23-4-2-3-19(13-23)17-5-7-18(8-6-17)24(28)27-20-9-10-21(27)15-22(14-20)26-12-11-25-16-26/h2-8,11-13,16,20-22H,9-10,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEJRXNLMITMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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